1-Acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
Overview
Description
1-Acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework and the presence of multiple functional groups, including acetyl, nitro, and azapentacyclo moieties. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the Pentacyclic Core: The pentacyclic core is typically constructed through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and require precise control of temperature and reaction time.
Introduction of Functional Groups: The acetyl, nitro, and azapentacyclo moieties are introduced through various substitution reactions. Common reagents used in these steps include acetyl chloride, nitric acid, and azides.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Large-scale production may also involve the use of continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is studied for potential applications in drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent. Its interactions with biological targets are of particular interest.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
1-Acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and exhibit antimicrobial activity.
Imidazole Containing Compounds: Imidazole derivatives are known for their broad range of biological activities, including antibacterial and antifungal properties.
N-(4-(4-Bromophenyl)-Thiazol-2-yl)-2-Chloroacetamide Derivatives: These compounds have shown potential in anticancer research.
The uniqueness of 1-Acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6650~2,7~0~9,14~
Properties
IUPAC Name |
1-acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O5/c1-14-12-21(22(30(34)35)13-15(14)2)29-26(32)24-23-17-8-4-6-10-19(17)28(16(3)31,25(24)27(29)33)20-11-7-5-9-18(20)23/h4-13,23-25H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZQPGZZYQUCRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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